molecular formula C15H21BrO4 B13877647 Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate

Cat. No.: B13877647
M. Wt: 345.23 g/mol
InChI Key: QNLCFDRSRRYSTR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate is an organic compound that features a bromobutoxy group attached to a hydroxyphenyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate typically involves the reaction of 4-bromobutanol with a hydroxyphenyl propanoate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate is unique due to the presence of both the bromobutoxy and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21BrO4

Molecular Weight

345.23 g/mol

IUPAC Name

ethyl 3-[4-(4-bromobutoxy)-2-hydroxyphenyl]propanoate

InChI

InChI=1S/C15H21BrO4/c1-2-19-15(18)8-6-12-5-7-13(11-14(12)17)20-10-4-3-9-16/h5,7,11,17H,2-4,6,8-10H2,1H3

InChI Key

QNLCFDRSRRYSTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OCCCCBr)O

Origin of Product

United States

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